4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)butanamide
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Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)butanamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)butanamide is a complex compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the compound’s synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C18H20ClN3O2
- Molecular Weight : 354.8 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the pyridazinone core formation, followed by the introduction of the chlorophenyl and methoxy-substituted phenyl groups. The reaction conditions are optimized for high yield and purity, often utilizing various catalysts and solvents.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The structural features allow it to modulate these interactions, potentially affecting processes like signal transduction and metabolic regulation .
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit significant activity as negative allosteric modulators of cannabinoid receptors (CB1). For instance, analogs have demonstrated the ability to attenuate cocaine-seeking behavior in animal models, suggesting a potential role in addiction therapy .
Study 1: Cannabinoid Receptor Modulation
In a study examining various analogs of related compounds, it was found that specific substitutions on the phenethyl group enhanced potency in CB1 receptor assays. Notably, the 3-chloro analog showed excellent brain permeation and low metabolic stability, indicating a favorable pharmacokinetic profile for central nervous system activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the phenyl ring significantly impacted biological activity. For example, substituents at the 3-position generally enhanced receptor affinity compared to those at the 4-position. This information is critical for guiding future drug design efforts .
Data Tables
Property | Value |
---|---|
Molecular Weight | 354.8 g/mol |
IUPAC Name | This compound |
Biological Target | CB1 Receptor |
Activity | Negative Allosteric Modulator |
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-5-11-20(29-2)19(14-15)24-21(27)4-3-13-26-22(28)12-10-18(25-26)16-6-8-17(23)9-7-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDDZKLAGGHGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.